molecular formula C17H18N2O4 B4614861 ethyl 4-(3,4-diacetyl-5-methyl-1H-pyrazol-1-yl)benzoate

ethyl 4-(3,4-diacetyl-5-methyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B4614861
M. Wt: 314.34 g/mol
InChI Key: GYXIQKBTOOQVMG-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-diacetyl-5-methyl-1H-pyrazol-1-yl)benzoate is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Structures

Research by Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate. This compound is linked by hydrogen bonds into chains and frameworks, highlighting its potential in the design of molecular assemblies with specific physical properties Portilla et al., 2007.

Synthesis and Characterization

Sunthankar et al. (1990) described the synthesis of a related heteroarotinoid compound through a multistep procedure. The synthesized compound showed activity in several assays, indicating its potential utility in drug development and chemical biology studies Sunthankar et al., 1990.

Molecular and Biomolecular Spectroscopy

Koca et al. (2014) synthesized and characterized a complex ethyl derivative by various spectroscopic methods, including IR, Raman, NMR, and X-ray diffraction. The study provides insights into the molecular structure and potential applications of such compounds in materials science Koca et al., 2014.

Antihyperglycemic Agents

A study by Kees et al. (1996) focused on the synthesis and structure-activity relationship of pyrazole derivatives as antihyperglycemic agents. This research underscores the therapeutic potential of pyrazole derivatives in treating diabetes Kees et al., 1996.

Conductive Polymers for Sensing Applications

Abdel-Rahman et al. (2023) investigated the synthesis of conductive aromatic polyamides incorporating ethyl 4-(2-(4H-pyrazol-4-ylidene)hydrazinyl)benzoate for the electrochemical detection of methotrexate. This study highlights the application of such compounds in developing sensors for biomedical applications Abdel-Rahman et al., 2023.

Properties

IUPAC Name

ethyl 4-(3,4-diacetyl-5-methylpyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-5-23-17(22)13-6-8-14(9-7-13)19-10(2)15(11(3)20)16(18-19)12(4)21/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXIQKBTOOQVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.